Product packaging for 2-Amino-4-bromo-5-methylbenzoic acid(Cat. No.:CAS No. 1643156-29-9)

2-Amino-4-bromo-5-methylbenzoic acid

Cat. No.: B1652939
CAS No.: 1643156-29-9
M. Wt: 230.06
InChI Key: HSGUDNZGCRSWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-4-bromo-5-methylbenzoic acid (CAS 106976-24-3) is a substituted benzoic acid derivative with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The compound features three distinct functional groups—an amino group, a bromo substituent, and a carboxylic acid—on an aromatic ring, making it a versatile precursor for a variety of chemical transformations. Its primary research application lies in the synthesis of complex molecules, particularly in pharmaceutical development. Benzoic acid derivatives with halogen and methyl substituents are frequently employed in lithiation reactions for further functionalization and are key intermediates in constructing active pharmaceutical ingredients . For instance, similar bromomethyl benzoic acid derivatives are utilized in multi-step syntheses to create important scaffolds . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper storage is recommended: keep in a dark place, under an inert atmosphere, at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1652939 2-Amino-4-bromo-5-methylbenzoic acid CAS No. 1643156-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGUDNZGCRSWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289053
Record name 2-Amino-4-bromo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643156-29-9
Record name 2-Amino-4-bromo-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643156-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Reaction Pathways of 2 Amino 4 Bromo 5 Methylbenzoic Acid

Strategic Approaches to the Synthesis of 2-Amino-4-bromo-5-methylbenzoic acid

The construction of the this compound molecule is typically achieved through the sequential functionalization of a simpler benzoic acid precursor. The key challenge lies in the regioselective introduction of the bromine atom onto a pre-existing substituted benzene (B151609) ring.

A primary and logical route to this compound involves the direct bromination of 2-amino-5-methylbenzoic acid. The success of this approach hinges on controlling the position of bromination. The existing substituents on the aromatic ring—the amino group (-NH2), the methyl group (-CH3), and the carboxylic acid group (-COOH)—exert strong directing effects on incoming electrophiles.

The amino group is a powerful activating, ortho-, para-director, while the methyl group is a moderately activating, ortho-, para-director. Conversely, the carboxylic acid group is a deactivating, meta-director. In the precursor 2-amino-5-methylbenzoic acid, the C4 position is ortho to the methyl group and para to the amino group (relative to its ortho position C3), making it highly activated and the most probable site for electrophilic attack. The deactivating effect of the carboxyl group at the meta position (C4) is largely overcome by the synergistic activation from the amino and methyl groups.

Common brominating agents for such transformations include molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-Bromosuccinimide (NBS), which is often preferred due to its easier handling and higher selectivity. The reaction conditions, such as temperature and catalyst, are optimized to favor the formation of the desired 4-bromo isomer over other potential byproducts.

Table 1: Comparison of Potential Brominating Agents for Synthesis

Brominating AgentTypical ConditionsAdvantagesPotential Challenges
Molecular Bromine (Br₂)Acetic Acid, 20-40°CCost-effective, potent electrophileHazardous to handle, may lead to over-bromination
N-Bromosuccinimide (NBS)Acetonitrile or DMF, often with a radical initiator or acid catalystSafer solid reagent, high regioselectivity rsc.orgHigher cost, succinimide (B58015) byproduct removal
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Concentrated H₂SO₄, room temperatureHigh yield, efficient digitellinc.comRequires strong acid, workup can be complex
Sodium Bromide / Sodium PerborateAqueous or biphasic systemsGreener alternative, in-situ generation of Br+ researchgate.netReaction rates may be slower

The regioselective bromination described above is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The mechanism proceeds in two principal steps. google.com First, the electrophile, a positively polarized bromine species (Br⁺) generated from the brominating agent (often with the help of a Lewis acid catalyst), is attacked by the electron-rich π-system of the benzene ring. google.com This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov

For the precursor 2-amino-5-methylbenzoic acid, the attack at the C4 position yields a particularly stable arenium ion because the positive charge can be delocalized over the ring and, most importantly, onto the nitrogen atom of the powerful electron-donating amino group. In the second, rapid step, a base (such as water or the conjugate base of the acid used) removes a proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product, this compound. google.com The careful selection of reagents and conditions ensures that this pathway is dominant. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, represent a highly efficient approach to molecular complexity. patsnap.com While MCRs are powerful tools for building complex heterocyclic structures, their application for the direct synthesis of relatively simple, highly substituted benzene rings like this compound is not widely documented in scientific literature.

Hypothetically, an MCR approach could be envisioned to construct a related heterocyclic system that could then be converted to the target benzoic acid. For instance, reactions like the Doebner synthesis can produce substituted quinolines from an amine, an aldehyde, and pyruvic acid. patsnap.com However, for this specific target, a stepwise approach involving regioselective functionalization of a pre-existing aromatic core remains the more practical and established strategy. The development of an MCR for this target would be a novel research endeavor, focusing on atom economy and step reduction.

Process Optimization and Scalable Synthesis for this compound Production

Moving from laboratory-scale synthesis to industrial production requires a focus on cost, safety, yield, and environmental impact. The optimization of the synthetic route is crucial for commercial viability.

Industrial routes for compounds analogous to this compound often prioritize the use of readily available, low-cost starting materials and robust, high-yield reactions. acsgcipr.org A plausible industrial process might not start from 2-amino-5-methylbenzoic acid but from a simpler precursor like m-toluic acid.

An illustrative industrial-style synthesis could involve the following sequence:

Nitration: m-Toluic acid is nitrated to introduce a nitro group, which can later be reduced to the amine. This step must be controlled to achieve the desired regiochemistry.

Reduction: The resulting nitro-toluic acid is reduced to an amino-toluic acid using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reduction (e.g., Fe/HCl). rsc.org

Bromination: The synthesized aminobenzoic acid precursor is then brominated. On a large scale, reagents like N-Bromosuccinimide (NBS) in a sulfuric acid system are often employed to ensure high selectivity and yield.

Purification: The final product is isolated and purified, typically through crystallization, to remove isomers and other impurities. digitellinc.com

Table 2: Illustrative Industrial Synthesis Pathway

StepReactionTypical ReagentsKey Considerations
1Nitration of m-Toluic acidHNO₃ / H₂SO₄Temperature control to manage regioselectivity and prevent side reactions.
2Reduction of Nitro GroupH₂ gas, Pd/C catalyst or Fe/HClCatalyst handling and recovery; managing acidic waste streams. rsc.org
3Regioselective BrominationNBS / H₂SO₄Controlling stoichiometry to prevent di-bromination; managing corrosive reagents.
4Crystallization/PurificationEthanol (B145695)/Water or similar solvent systemSolvent selection for optimal yield and purity; solvent recovery. digitellinc.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these to the synthesis of this compound can lead to safer and more sustainable production methods.

Key areas for green improvements include:

Safer Reagents: Replacing hazardous reagents like molecular bromine with greener alternatives. This includes using bromide/bromate mixtures or systems like sodium bromide with an oxidant like sodium perborate, which generate the electrophilic bromine in situ and avoid handling of highly toxic Br₂. researchgate.net

Catalysis: Employing catalytic methods instead of stoichiometric reagents. For instance, using recyclable solid catalysts like Fe₂O₃/zeolite for bromination can reduce waste and simplify product purification. rsc.org

Solvent Choice: Minimizing the use of hazardous organic solvents by using water, supercritical fluids, or solvent-free conditions where possible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

Process StepTraditional MethodGreener Alternative
BrominationStoichiometric Br₂ in chlorinated solventsCatalytic bromination (e.g., Fe₂O₃/zeolite) or in-situ generation from NaBr/NaBO₃ in safer solvents. rsc.orgresearchgate.net
ReductionMetal-acid reduction (e.g., Sn/HCl, Fe/HCl)Catalytic hydrogenation with H₂ over a recyclable catalyst (e.g., Pd/C).
Overall ProcessMulti-step batch processing with isolation of intermediatesDevelopment of a one-pot or telescoped synthesis to reduce solvent use and waste.

By integrating these advanced synthetic strategies and green chemistry principles, the production of this compound can be achieved in a manner that is not only efficient and regioselective but also economically and environmentally sustainable.

Reaction Condition Optimization for Enhanced Yield and Purity

The synthesis of substituted benzoic acids, including this compound, often requires careful optimization of reaction conditions to maximize product yield and ensure high purity. Key parameters that are typically investigated include the choice of brominating agent, reaction temperature, solvent, and catalysts. The goal is to achieve high conversion of the starting material while minimizing the formation of by-products, such as isomers or poly-brominated species. thieme-connect.comgoogle.com

Research into the synthesis of related bromo-substituted aromatic compounds has demonstrated that the choice of brominating agent and temperature are critical. thieme-connect.com For instance, in the bromination of a substituted toluic acid, both N-bromosuccinimide (NBS) and liquid bromine (Br2) were evaluated. thieme-connect.com It was found that as the reaction temperature increased, the proportion of undesirable dibromo impurities also rose significantly. thieme-connect.com By controlling the temperature, for example, maintaining it between 0–10°C, and using a precise molar equivalent of the brominating agent (e.g., 1.22 equivalents of NBS), the formation of by-products can be suppressed, leading to the best results in terms of yield and purity. thieme-connect.com

Solvents and catalysts also play a crucial role. Studies on other multi-component reactions show that polar solvents like DMSO, DMF, and ethanol can lead to higher yields compared to solvent-less conditions. researchgate.net In the synthesis of 2-bromo-5-methoxybenzoic acid, various solvents such as chloroform (B151607) and dichloroethane were used in conjunction with catalysts like potassium bromide and red phosphorus, achieving yields of over 92% and purities exceeding 99%. google.com The final purity is often achieved through recrystallization from a suitable solvent, such as methanol (B129727) or isopropanol, which effectively removes residual impurities. google.com High-performance liquid chromatography (HPLC) is commonly used to monitor the reaction's progress and confirm the purity of the final product. google.com

Below is a table summarizing the impact of different reaction conditions on the synthesis of brominated benzoic acids, based on findings from related syntheses.

ParameterCondition ACondition BObserved OutcomeReference
Brominating AgentN-Bromosuccinimide (NBS)Bromine (Br2)NBS was found to be a preferable agent under the same stoichiometric equivalent. thieme-connect.com
Temperature0-10°CHigher TemperaturesIncreased temperature led to a significant increase in dibromo impurities. thieme-connect.com
SolventChloroformDichloroethaneBoth solvents produced high yields (>92%) and purity (>99%) in a catalyzed bromination. google.com
PurificationRecrystallization (Isopropanol)Recrystallization (Methanol)Both methods were effective in achieving final product purity above 99.5%. google.com

Synthesis of Key Intermediates and Related Compounds

Preparation of Methyl 4-Bromoacetyl-2-methylbenzoate through Esterification and Palladium Catalysis

Methyl 4-bromoacetyl-2-methylbenzoate is a significant intermediate, and its synthesis has been developed through a multi-step pathway that involves esterification and a palladium-catalyzed reaction as key transformations. google.com The synthesis starts from 4-bromo-2-methylbenzoic acid. google.com

The initial step is an esterification reaction. 4-bromo-2-methylbenzoic acid is dissolved in methanol, and the reaction proceeds under the catalysis of sulfuric acid to generate the first intermediate, methyl 4-bromo-2-methylbenzoate. google.com

The second key step involves a palladium-catalyzed coupling reaction. The methyl 4-bromo-2-methylbenzoate intermediate is reacted with potassium vinylfluoroborate or vinylboronic acid. google.com This reaction is catalyzed by a palladium complex, specifically Pd(dppf)Cl₂, to form a second intermediate compound. google.com The final step is an alpha-halogenated ketone synthesis, where the second intermediate is treated with a halogenated reagent like bromosuccinimide to yield the target product, methyl 4-bromoacetyl-2-methylbenzoate. google.com This synthetic route is noted for its mild reaction conditions and scalability. google.com

The table below outlines the key stages in this synthesis.

StepStarting MaterialKey Reagents & CatalystsProductReference
1. Esterification4-Bromo-2-methylbenzoic acidMethanol, Sulfuric acid (catalyst)Methyl 4-bromo-2-methylbenzoate google.com
2. Palladium CatalysisMethyl 4-bromo-2-methylbenzoatePotassium vinylfluoroborate, Pd(dppf)Cl₂ (catalyst)Second Intermediate Compound google.com
3. HalogenationSecond Intermediate CompoundBromosuccinimideMethyl 4-bromoacetyl-2-methylbenzoate google.com

Role of this compound in the Synthesis of Complex Molecular Architectures

Aromatic amino acid derivatives like this compound are valuable building blocks in organic synthesis, serving as key intermediates for constructing more complex molecules, particularly in the development of pharmaceuticals. chemimpex.com The presence of multiple functional groups—the amino group, the carboxylic acid, and the bromine atom—on the benzene ring allows for a variety of chemical transformations to build larger and more intricate molecular architectures. chemimpex.comgoogle.com

A practical example of this utility can be seen in the synthesis of fluorine-containing benzene compounds, which are of significant interest in medicinal chemistry. google.com A closely related starting material, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, is used to produce 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester through a two-step process. google.com

First, the amino group is converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium. This intermediate is then subjected to a Sandmeyer-type reaction with an iodide salt to replace the diazonium group with iodine, yielding 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. google.com

Second, the resulting iodo-compound undergoes a cyanation reaction, where the iodine atom is substituted with a cyano group (-CN) using a cyanide reagent under a protective nitrogen atmosphere. google.com

This sequence demonstrates how the simple 2-amino-benzoic acid scaffold can be strategically modified to introduce new functional groups, thereby serving as a platform for creating more complex and functionally diverse molecules. google.com This versatility makes this compound and its analogs crucial starting materials in synthetic chemistry. chemimpex.com

Chemical Reactivity, Mechanistic Insights, and Transformations of 2 Amino 4 Bromo 5 Methylbenzoic Acid

Reactivity of the Aromatic Ring System in 2-Amino-4-bromo-5-methylbenzoic acid

The aromatic ring of this compound is substituted with both activating and deactivating groups, which profoundly influences its susceptibility to electrophilic and nucleophilic attack.

The amino (-NH2) and methyl (-CH3) groups are electron-donating and activating, while the bromine (-Br) and carboxylic acid (-COOH) groups are electron-withdrawing and deactivating towards electrophilic aromatic substitution. The amino group is a particularly strong activating group, directing incoming electrophiles to the ortho and para positions. However, in this molecule, the positions ortho and para to the amino group are already substituted. The methyl group is a weaker activating group, also directing ortho and para. The bromine atom is a deactivating but ortho, para-directing halogen. The carboxylic acid group is a meta-directing deactivator.

SubstituentPositionActivating/DeactivatingDirecting Effect
-NH22ActivatingOrtho, Para
-Br4DeactivatingOrtho, Para
-CH35ActivatingOrtho, Para
-COOH1DeactivatingMeta

Electrophilic Aromatic Substitution:

Given the positions of the existing substituents, the only available position for electrophilic attack is C6. The directing effects of the adjacent amino group (ortho) and the methyl group (ortho) reinforce the directing of an incoming electrophile to this position. The para-directing effect of the bromine atom also points to C1, which is already substituted. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur predominantly at the C6 position.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. In this compound, the bromine atom can act as a leaving group. The carboxylic acid group, being electron-withdrawing, can activate the ring towards nucleophilic attack, particularly at the C4 position (para to the carboxylic acid). However, the presence of the activating amino and methyl groups counteracts this effect, making SNAr reactions challenging. For a nucleophilic aromatic substitution to occur, harsh reaction conditions would likely be necessary. The bromine atom can be replaced through nucleophilic substitution under certain conditions, potentially involving organometallic intermediates.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, forming an aryllithium intermediate that can then react with various electrophiles. organic-chemistry.orgwikipedia.orgbaranlab.org

In this compound, both the amino and carboxylic acid groups can potentially act as DMGs. The amino group, particularly after protection (e.g., as a pivalamide (B147659) or carbamate), is a potent DMG. The carboxylic acid group can also direct metalation, often after conversion to a more robust directing group like an amide or an oxazoline.

The regioselectivity of a DoM reaction on this substrate would be determined by the relative directing power of the potential DMGs and the steric environment of the ortho protons. The amino group at C2 would direct metalation to the C3 position. However, this position is sterically hindered by the adjacent carboxylic acid group. The carboxylic acid group at C1 would direct metalation to the C6 position. Given the electronic activation at C6 by the ortho amino and methyl groups, and the potential for chelation control by the carboxylic acid, metalation at C6 is a plausible outcome. The bromine atom itself can also act as a directing group in some cases, guiding metalation to its ortho positions (C3 and C5), though it is a weaker directing group compared to the amino and carboxylic acid functionalities. nih.gov

Transformation of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives.

Esters:

Esterification of this compound can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. researchgate.net Alternatively, reaction with an alkyl halide in the presence of a base or conversion to the acid chloride followed by reaction with an alcohol can also yield the corresponding ester. For instance, methyl esters of similar aminobenzoic acids have been prepared using thionyl chloride in methanol (B129727). ijcmas.com

Amides:

Amide derivatives can be synthesized by the reaction of this compound with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be first converted to the more reactive acid chloride, which then readily reacts with an amine to form the amide. organic-chemistry.org The presence of the amino group on the aromatic ring may require protection prior to some amide coupling reactions to prevent self-condensation or other side reactions. This compound has been noted for its suitability in solution-phase peptide synthesis. sigmaaldrich.com

Acid Chlorides:

The synthesis of the corresponding acid chloride can be accomplished by treating this compound with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). reddit.com These reagents convert the carboxylic acid into the more reactive acid chloride, which is a valuable intermediate for the synthesis of esters and amides. Care must be taken during this reaction as the amino group can also react with these chlorinating agents.

The following table summarizes common methods for these derivatizations:

DerivativeReagents and Conditions
EsterAlcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H2SO4), Heat
AmideAmine, Coupling agent (e.g., DCC, EDC) or via acid chloride
Acid ChlorideThionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

Decarboxylation, the removal of the carboxylic acid group, from aromatic rings is generally difficult and requires high temperatures unless specific structural features are present that stabilize the intermediate carbanion formed upon loss of CO2. The presence of the electron-donating amino and methyl groups on the ring of this compound would not favor the formation of a negatively charged intermediate.

However, decarboxylation can sometimes be facilitated by specific reaction conditions or through multistep sequences. For instance, certain heterocyclic carboxylic acids undergo decarboxylation through unimolecular or bimolecular mechanisms depending on the proton activity of the medium. rsc.org While not directly applicable, these studies suggest that the mechanism of decarboxylation can be complex. A potential, albeit likely inefficient, pathway for the decarboxylation of this compound could involve heating the compound in a high-boiling solvent, possibly with a catalyst, though this would likely require harsh conditions and may lead to decomposition.

Reactions Involving the Amino Group

The amino group is a key reactive center in this compound, enabling a range of transformations to introduce new functional groups.

A primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric or sulfuric acid. scirp.org The resulting diazonium salt of this compound would be a versatile intermediate.

Sandmeyer and Related Reactions:

The diazonium group can be replaced by a variety of nucleophiles in reactions that often involve a copper(I) salt catalyst (Sandmeyer reaction) or other reagents. These reactions provide a powerful method for introducing a wide range of substituents onto the aromatic ring in place of the amino group. google.com

The table below outlines some possible transformations of the diazonium salt derived from this compound:

ReagentProduct
CuCl / HCl2-Chloro-4-bromo-5-methylbenzoic acid
CuBr / HBr2,4-Dibromo-5-methylbenzoic acid
CuCN / KCN2-Cyano-4-bromo-5-methylbenzoic acid
KI4-Bromo-2-iodo-5-methylbenzoic acid
HBF4, then heat4-Bromo-2-fluoro-5-methylbenzoic acid
H2O, heat4-Bromo-2-hydroxy-5-methylbenzoic acid
H3PO24-Bromo-3-methylbenzoic acid (deamination)

These transformations significantly expand the synthetic utility of this compound, allowing for the synthesis of a wide array of substituted benzoic acid derivatives. The specific conditions for these reactions, such as temperature and solvent, would need to be optimized for this particular substrate. For instance, the synthesis of 5-bromo-2-chloro-benzoic acid derivatives from 5-bromo-2-aminobenzoic acid derivatives has been achieved through diazotization and chlorination. epo.orggoogle.com

Amine Reactivity in Condensation Reactions

The primary amine group in this compound is a potent nucleophile, making it a key reactive center for condensation reactions, particularly in the synthesis of heterocyclic systems. As a derivative of anthranilic acid, this compound is a valuable precursor for the synthesis of quinazolinones, a class of compounds with significant pharmacological interest.

The general synthetic strategy involves the reaction of the anthranilic acid derivative with a suitable carbon source, leading to the formation of an intermediate that subsequently undergoes cyclization. For instance, the reaction of an anthranilic acid with an acid anhydride (B1165640), such as acetic anhydride, typically forms an N-acylanthranilic acid intermediate. This intermediate can then be cyclized with a nitrogen source, like ammonia (B1221849) or formamide, to yield the corresponding quinazolinone. researchgate.net The Niementowski synthesis, a classic method, involves the direct condensation of an anthranilic acid with an acid amide at elevated temperatures to produce 4(3H)-quinazolinones. nih.gov

These reactions highlight the utility of the amino group in constructing complex molecular scaffolds through cyclocondensation pathways.

Table 1: Illustrative Condensation Reactions for Quinazolinone Synthesis

Starting Material (Anthranilic Acid Derivative)Reagent(s)ProductReference
2-Amino-6-bromobenzoic acid1. Acetic Anhydride 2. Formamide5-Bromo-2-methyl-4(3H)-quinazolinone
Anthranilic acidFormamideQuinazolin-4(3H)-one researchgate.net
Anthranilic acidAcid Amides4(3H)-Quinazolinone nih.gov
N-acyl-5-nitroanthranilic acidPrimary Amines2-Methyl-3-alkyl-6-nitro-4(3H)-quinazolinone nih.gov

Diazotization and Sandmeyer Reactions for Halogen Exchange or Other Functionalizations

The primary aromatic amine of this compound can be readily converted into a diazonium salt. This transformation, known as diazotization, typically involves treating the amine with nitrous acid (HONO), which is often generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) at low temperatures (0–5 °C). scirp.orggoogle.com

The resulting diazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N2+) is an excellent leaving group (as dinitrogen gas), facilitating its replacement by a wide variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group. nih.gov For example, using copper(I) bromide (CuBr) or copper(I) chloride (CuCl) allows for the introduction of a bromine or chlorine atom, respectively. nih.govchemicalbook.com This provides a powerful method for halogen exchange or the introduction of other functionalities that are otherwise difficult to install directly on the aromatic ring. scirp.org

This two-step sequence of diazotization followed by a Sandmeyer reaction allows for the precise modification of the aromatic core, replacing the amino group with a different functional group.

Table 2: Representative Sandmeyer Reactions of Aromatic Amine Derivatives

Starting MaterialReagentsProductReference
Methyl 2-amino-4-fluoro-5-methylbenzoate1. NaNO2, HBr (48%) 2. CuBrMethyl 2-bromo-4-fluoro-5-methylbenzoate chemicalbook.com
5-Bromo-2-aminobenzoic acid ethyl ester1. NaNO2, HCl 2. Copper catalyst5-Bromo-2-chloro-benzoic acid ethyl ester google.com
Aniline (B41778)1. Ethyl nitrite, HCl 2. Br2, (NH4)2S2O8Bromobenzene (B47551) nih.gov
4-Aminobenzoic acid1. NaNO2, H2SO4 2. Heat (hydrolysis)4-Hydroxybenzoic acid scirp.org

Bromine Atom Reactivity and Cross-Coupling Chemistry

The bromine atom at the C4 position of the benzene (B151609) ring is a key handle for synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. cymitquimica.com The reactivity of this aryl bromide allows for the introduction of a diverse array of substituents, significantly expanding the molecular complexity and structural diversity of derivatives.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The C-Br bond in this compound serves as an electrophilic site for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov It is a highly versatile method for forming C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds. The reaction has been shown to be effective on unprotected ortho-bromoanilines, suggesting that this compound would be a suitable substrate for coupling with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups at the 4-position. nih.gov

Heck Coupling: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, under the catalysis of a palladium complex. This reaction provides a means to introduce alkenyl substituents onto the aromatic ring, further functionalizing the core structure.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgresearchgate.net It is a reliable method for the formation of a C(sp2)-C(sp) bond, leading to the synthesis of arylalkynes. The general reactivity trend for the aryl halide is I > Br > Cl, making the bromo-substituent on the target molecule well-suited for this transformation. wikipedia.org

Table 3: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

ReactionCatalyst/PrecatalystLigand (if separate)BaseSolvent(s)Reference
Suzuki-Miyaura Pd(dppf)Cl2, Pd(OAc)2Phosphine ligands (e.g., SPhos, XPhos)K2CO3, K3PO4, Cs2CO3Dioxane/H2O, Toluene, 2-Propanol/H2O nih.govnih.gov
Heck Pd(OAc)2, PdCl2Triphenylphosphine (PPh3), Tri(o-tolyl)phosphineEt3N, K2CO3, NaOAcDMF, Acetonitrile, NMPGeneral
Sonogashira PdCl2(PPh3)2, Pd(OAc)2Triphenylphosphine (PPh3)Et3N, DiisopropylamineTHF, DMF wikipedia.orgresearchgate.net

Nucleophilic Displacement of Bromine

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on this compound is challenging due to the electron-rich nature of the benzene ring, which is not sufficiently activated for such a reaction. However, the bromine can be replaced through alternative, metal-mediated pathways.

One such method is copper-catalyzed amination (Ullmann condensation), which has been successfully applied to 2-bromobenzoic acid derivatives. nih.gov This reaction allows for the displacement of the bromine atom with various primary and secondary amines, providing access to N-aryl anthranilic acid derivatives.

Another powerful strategy is the halogen-metal exchange. The aryl bromide can react with a strong organometallic base, such as an alkyllithium reagent (e.g., n-BuLi) or a Grignard reagent (e.g., i-PrMgCl), to replace the bromine atom with a metal (lithium or magnesium). nih.govorganic-chemistry.org This generates a highly reactive organometallic intermediate. This intermediate is a potent nucleophile and can react with a wide range of electrophiles (e.g., CO2, aldehydes, ketones), effectively achieving a nucleophilic displacement of the original bromine atom. organic-chemistry.orgresearchgate.net This two-step process provides a versatile route to introduce a variety of functional groups at the C4 position.

Medicinal Chemistry and Biological Activity of 2 Amino 4 Bromo 5 Methylbenzoic Acid and Its Derivatives

Design and Synthesis of Bioactive Derivatives

The synthesis of derivatives from a parent molecule like 2-Amino-4-bromo-5-methylbenzoic acid is a fundamental strategy in medicinal chemistry to develop new therapeutic agents. Modifications can enhance potency, selectivity, and pharmacokinetic profiles.

The synthesis of derivatives from substituted aminobenzoic acids often involves reactions targeting the amino or carboxylic acid functional groups. For instance, a common approach is the bromination of an aminobenzoic acid precursor. The synthesis of the related compound, 2-Amino-5-bromobenzoic acid, is achieved by the bromination of o-aminobenzoic acid using a solution of bromine in glacial acetic acid. chemicalbook.com This process highlights a standard method for introducing a bromine atom onto the aromatic ring, a key feature of the target compound.

Further derivatization can be achieved through reactions like N-acylation, esterification, or amide bond formation to create a library of compounds for biological screening. These modifications can lead to compounds with altered biological activities, as seen in various studies on amino acid and benzoic acid derivatives which have shown potential anticancer and anti-inflammatory properties. nih.govmdpi.com

The formation of Schiff bases (imines) by reacting the primary amino group of aminobenzoic acids with aldehydes is a widely used strategy to generate compounds with enhanced biological potential. amazonaws.com Schiff bases are known to exhibit a broad range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. alayen.edu.iq

For example, Schiff bases have been synthesized from 4-aminobenzoic acid by reacting it with various substituted aldehydes. researchgate.netrjptonline.org One study reported the synthesis of 4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acid from 4-aminobenzoic acid and 5-bromosalicylaldehyde. researchgate.net The resulting imine bond is crucial for the biological activity of many Schiff bases. The formation of metal complexes with these Schiff base ligands is another approach to further enhance their therapeutic properties, as the metal center can introduce new mechanisms of action.

Pharmacological Profiling and Therapeutic Potential

The therapeutic potential of derivatives of this compound can be inferred by examining the pharmacological profiles of structurally analogous compounds.

Substituted benzoic acid derivatives are known to possess antimicrobial properties. nih.gov The presence of a halogen, such as bromine, on the aromatic ring can significantly influence this activity. Structure-activity relationship studies on derivatives of p-aminobenzoic acid (PABA) have shown that the presence of an electron-withdrawing group like bromine can increase antimicrobial activity against certain strains. chitkara.edu.in

Schiff bases derived from aminobenzoic acids have also demonstrated significant antibacterial and antifungal activity. chitkara.edu.in For example, a study on Schiff bases of PABA found that bromo-substituted derivatives were particularly active against B. subtilis, C. albicans, and A. niger. chitkara.edu.in Similarly, Schiff bases derived from 2-amino-benzothiazole have shown potent antimicrobial activity. alayen.edu.iq These findings suggest that Schiff base derivatives of this compound could be promising candidates for new antimicrobial agents.

Table 1: Antimicrobial Activity of a Bromo-Substituted PABA Schiff Base Derivative

Compound Target Organism Activity (pMIC in µM/ml)
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide C. albicans 1.81

Data sourced from a study on p-amino benzoic acid derivatives. chitkara.edu.in

Amino acid and benzoic acid derivatives are scaffolds for many anticancer agents. nih.gov For instance, various 2-amino-4-aryl-pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against several cancer cell lines, with some compounds showing potent effects with IC50 values in the sub-micromolar range. rsc.org

Schiff bases have also been investigated for their anticancer potential. A Schiff base, 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid, was synthesized and evaluated for its cytotoxic effects. ijmcmed.org Furthermore, amino acid derivatives of other complex molecules like Mycophenolic Acid have been explored for their anticancer properties, indicating that the conjugation of an amino acid moiety can be a viable strategy for developing new antitumor agents. nih.gov These examples underscore the potential for derivatives of this compound to be explored for cytotoxic properties against cancer cells.

Table 2: Cytotoxic Activity of a Novel Pyrimidine Derivative

Compound Cell Line IC50 (µM)
Compound 7b (a 2-amino-4-aryl-pyrimidine derivative) MCF-7 (Breast Cancer) 0.48 ± 0.11

Data sourced from a study on derivatives of ursolic acid. rsc.org

The search for new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer side effects is ongoing. mdpi.com Benzoic acid derivatives are a well-established class of compounds with anti-inflammatory and analgesic properties.

A study on the structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), demonstrated significant anti-inflammatory effects. nih.gov This compound was found to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells. nih.gov The mechanism of action involved the suppression of the MAPKs and NF-κB signaling pathways. nih.gov This provides strong evidence that bromo-substituted aminobenzoic acid derivatives could be developed as potent anti-inflammatory agents. Other studies have also shown that various carboxylic acid derivatives possess encouraging analgesic and anti-inflammatory activities in animal models. mdpi.com

Table 3: Anti-inflammatory Effect of a Related Benzoic Acid Derivative

Compound Effect in LPS-Treated Microglia
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) Inhibition of NO and PGE2 expression
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) Attenuation of IL-1β, IL-6, and TNF-α production

Data sourced from a study on a newly synthesized benzoic acid derivative. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological effects of this compound and its derivatives are intrinsically linked to their molecular architecture. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features of a molecule govern its interactions with biological targets and, consequently, its pharmacological activity. For this class of compounds, the key pharmacophoric elements—the aromatic ring, the amino group, the carboxylic acid, and the halogen and methyl substituents—and their relative positioning are critical determinants of efficacy.

Elucidation of Key Pharmacophores for Target Interaction

The 2-aminobenzoic acid scaffold serves as a fundamental pharmacophore, a molecular framework carrying the essential features recognized by a biological target. The individual components each play a distinct role:

Aromatic Ring: The benzene (B151609) ring provides a rigid, planar scaffold that facilitates stacking interactions, such as π-π stacking, with aromatic residues in the binding sites of proteins and enzymes.

Carboxylic Acid Group (-COOH): This acidic functional group is a potent hydrogen bond donor and acceptor. It can also exist as a carboxylate anion (-COO⁻) at physiological pH, allowing it to form strong ionic bonds or salt bridges with positively charged amino acid residues (e.g., lysine, arginine) in a target protein. Its presence often enhances solubility in polar solvents. cymitquimica.com

Bromo and Methyl Groups (-Br, -CH₃): The bromine atom is a halogen that can participate in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity. cymitquimica.com Both the bromo and methyl groups alter the lipophilicity (fat-solubility) and electronic distribution of the aromatic ring, which can significantly affect membrane permeability and target interaction. The size and position of these substituents introduce steric factors that can either promote or hinder a favorable binding conformation.

Positional Isomerism and its Impact on Biological Efficacy

The specific placement of the amino, bromo, and methyl groups on the benzoic acid ring creates numerous positional isomers, each with a unique three-dimensional shape and electronic profile. This structural variation has a profound impact on biological activity, as even minor shifts in substituent positions can drastically alter how the molecule fits into a biological target's binding site. The study of different isomers is crucial for optimizing therapeutic potential. For instance, a computational study on 2-amino-5-halogenobenzoic acids (where the halogen can be bromine) highlights how substituent changes affect molecular properties. dergipark.org.tr The distinct chemical and physical properties of various isomers underscore the importance of precise structural configuration for biological efficacy. nih.govnih.govnih.govnih.gov

Interactive Table: Positional Isomers of Amino-Bromo-Methylbenzoic Acid

Compound NameCAS NumberMolecular FormulaSubstituent Positions (Amino, Bromo, Methyl)
This compound N/AC₈H₈BrNO₂2-NH₂, 4-Br, 5-CH₃
2-Amino-3-bromo-5-methylbenzoic acid13091-43-5C₈H₈BrNO₂2-NH₂, 3-Br, 5-CH₃
2-Amino-5-bromo-3-methylbenzoic acid11850383-08-3C₈H₈BrNO₂2-NH₂, 5-Br, 3-CH₃
2-Amino-5-bromo-4-methylbenzoic acid106976-24-3C₈H₈BrNO₂2-NH₂, 5-Br, 4-CH₃
4-Amino-2-bromo-5-methylbenzoic acid2091138-62-2C₈H₈BrNO₂4-NH₂, 2-Br, 5-CH₃

Mechanisms of Biological Action

The therapeutic potential of this compound derivatives can be understood through their various mechanisms of action at a molecular level. These include the targeted inhibition of metabolic enzymes, interference with intercellular communication in pathogens, and serving as building blocks for complex drugs.

Inhibition of Specific Enzymes or Biological Pathways (e.g., SGLT2 inhibitors)

Derivatives of brominated benzoic acids have been identified as crucial components in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes. Research has shown that bromoaryls are effective active fragments for synthesizing promising SGLT2 inhibitor candidates. thieme-connect.com Specifically, a key intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is synthesized from a positional isomer of the title compound. thieme-connect.com This highlights a mechanism where these molecules act as precursors or pharmacophores that interact with and block the SGLT2 protein, preventing the reabsorption of glucose in the kidneys and thereby lowering blood sugar levels.

Interaction with Cellular Targets (e.g., Quorum Sensing inhibition)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and the expression of virulence factors. nih.gov Inhibiting this system is a promising strategy to combat bacterial infections without the pressure that leads to antibiotic resistance. nih.gov While this compound itself has not been extensively studied for this purpose, other brominated compounds, such as brominated furanones, have demonstrated the ability to inhibit QS pathways. nih.govnih.gov This suggests a potential mechanism of action where the brominated benzoic acid scaffold could interfere with QS. The molecule could potentially act by blocking the binding of signaling molecules to their receptors or inhibiting the enzymes that synthesize these signals, thus disrupting bacterial communication and reducing pathogenicity.

Role as a Halofuginone Intermediate in Anticoccidial Drug Development

The 2-aminobenzoic acid scaffold is a vital building block in the synthesis of complex pharmaceuticals. A prominent example is its role in the production of Halofuginone, a quinazolinone alkaloid used as an anticoccidial agent in veterinary medicine to control parasitic diseases in poultry. nih.govnih.gov A key intermediate in the synthesis of Halofuginone is 2-amino-4-bromo-5-chlorobenzoic acid, a compound structurally very similar to this compound. google.com A patented method outlines the preparation of this specific intermediate for use in Halofuginone production. google.com This demonstrates that the biological relevance of the this compound structure also lies in its utility as a precursor, where its core framework is elaborated through further chemical reactions to create a more complex and potent drug. nih.govnih.gov

Advanced Spectroscopic and Analytical Research Applied to 2 Amino 4 Bromo 5 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. In the case of 2-Amino-4-bromo-5-methylbenzoic acid, NMR spectroscopy would be instrumental in confirming the substitution pattern on the benzene (B151609) ring and assessing its isomeric purity.

Elucidation of Molecular Structures and Isomeric Purity

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The amino group is an activating, electron-donating group, while the bromine atom and the carboxylic acid group are deactivating, electron-withdrawing groups.

Due to the specific substitution pattern, the two aromatic protons are in different chemical environments and would therefore appear as two distinct singlets, a characteristic feature that can help distinguish this isomer from others. The proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The protons of the amino group would also likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The methyl group protons would present as a sharp singlet in the typical alkyl region of the spectrum.

The ¹³C NMR spectrum would provide further structural confirmation, with distinct signals for each of the eight carbon atoms in the molecule, including the carboxyl carbon, the methyl carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. Computational predictions, often employed in the absence of experimental data, can provide estimated chemical shifts that aid in spectral assignment. bohrium.comucl.ac.ukdocbrown.info

Isomeric purity is crucial in the synthesis of substituted benzoic acids. NMR spectroscopy is a primary tool for its assessment. The presence of other isomers, such as 2-Amino-5-bromo-4-methylbenzoic acid or 2-Amino-3-bromo-5-methylbenzoic acid, would be detectable by the appearance of additional, distinct sets of signals in both the ¹H and ¹³C NMR spectra. nih.gov

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH (position 3)~7.8 - 8.0Singlet
Aromatic CH (position 6)~6.8 - 7.0Singlet
Carboxylic Acid OH> 10Broad Singlet
Amino NH₂~4.0 - 5.5Broad Singlet
Methyl CH₃~2.2 - 2.4Singlet

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~168 - 172
C-NH₂~145 - 150
C-Br~110 - 115
C-COOH~120 - 125
C-CH₃~138 - 142
Aromatic CH (position 3)~130 - 135
Aromatic CH (position 6)~115 - 120
Methyl CH₃~18 - 22

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Dynamic NMR Studies for Conformational Analysis

The conformational flexibility of this compound primarily revolves around the rotation of the carboxylic acid and amino groups relative to the benzene ring. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, could provide insights into the rotational barriers and the relative populations of different conformers. nih.govacs.org

At room temperature, the rotation around the C-COOH and C-NH₂ bonds is typically fast on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, this rotation could slow down sufficiently to allow for the observation of distinct signals for different conformers, if their energy difference is large enough. The presence of the ortho-amino group can lead to intramolecular hydrogen bonding with the carboxylic acid group, which would restrict the rotation of both groups and favor a more planar conformation. nih.gov Computational studies on related aminobenzoic acid derivatives have shown that intramolecular hydrogen bonding plays a significant role in determining the preferred conformation. nih.govacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups.

O-H Stretching: The carboxylic acid O-H stretching vibration is expected to appear as a very broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to strong hydrogen bonding.

N-H Stretching: The amino group will show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid would be observed in the range of 1680-1710 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring and hydrogen bonding.

C-N, C-Br, and C-C Stretching: Vibrations associated with the C-N, C-Br, and aromatic C-C bonds will appear in the fingerprint region of the spectrum (below 1600 cm⁻¹).

CH₃ Vibrations: The methyl group will exhibit characteristic C-H stretching and bending vibrations.

Computational studies, such as those using Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which can aid in the precise assignment of the experimental bands. ijtsrd.com

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
C=O stretch1680 - 1710
AminoN-H asymmetric stretch3400 - 3500
N-H symmetric stretch3300 - 3400
Aromatic RingC-H stretch3000 - 3100
C=C stretch1450 - 1600
MethylC-H stretch2850 - 3000

Note: These are predicted frequency ranges based on general principles and data from similar compounds.

Analysis of Hydrogen Bonding and Intermolecular Interactions

In the solid state, this compound is expected to form strong intermolecular hydrogen bonds. The carboxylic acid groups of two molecules can form a cyclic dimer through O-H···O hydrogen bonds. nih.gov Additionally, the amino group can act as a hydrogen bond donor, and the carbonyl oxygen and the bromine atom can act as hydrogen bond acceptors, leading to a complex network of intermolecular interactions.

The presence and strength of these hydrogen bonds can be inferred from the shifts in the vibrational frequencies of the involved functional groups. For instance, a significant red-shift (shift to lower frequency) and broadening of the O-H and N-H stretching bands in the IR spectrum are indicative of strong hydrogen bonding. hmdb.canist.gov Studies on related halogenated aminobenzoic acids have demonstrated the importance of both conventional hydrogen bonds and weaker C-H···O and C-H···Br interactions in determining the crystal packing. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₈H₈BrNO₂), the molecular ion peak [M]⁺ would be expected at m/z 230, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 213.

Loss of a water molecule (H₂O): This could occur from the carboxylic acid group, leading to a fragment at m/z 212.

Loss of carbon monoxide (CO): Following the loss of the hydroxyl group, the resulting ion could lose CO to give a fragment at m/z 185.

Loss of the carboxylic acid group (•COOH): This would lead to a fragment at m/z 185.

Cleavage of the C-Br bond: This would result in a fragment at m/z 151.

The analysis of the relative abundances of these fragment ions can provide valuable information for confirming the structure of the molecule. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments.

Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonProposed Structure/LossPredicted m/z
[M]⁺Molecular Ion229/231
[M-OH]⁺Loss of hydroxyl radical212/214
[M-H₂O]⁺Loss of water211/213
[M-COOH]⁺Loss of carboxyl group184/186
[M-Br]⁺Loss of bromine radical150

Note: m/z values are for the major isotopes. The presence of bromine results in isotopic peaks separated by 2 Da.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. The theoretical monoisotopic mass of this compound (C₈H₈BrNO₂) is calculated by summing the masses of its most abundant isotopes.

HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, can experimentally verify this mass to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other molecules with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance and result in two peaks (M and M+2) of similar intensity.

Table 1: Theoretical Isotopic Mass Data for this compound (C₈H₈BrNO₂)

Ion Species Isotope Composition Theoretical Exact Mass (Da)
[M+H]⁺ C₈H₉⁷⁹BrNO₂⁺ 230.98112
[M+H]⁺ C₈H₉⁸¹BrNO₂⁺ 232.97907
[M-H]⁻ C₈H₇⁷⁹BrNO₂⁻ 228.96717

Tandem Mass Spectrometry for Structural Confirmation and Impurity Profiling

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule and to identify and quantify impurities. nih.gov In an MS/MS experiment, the protonated or deprotonated molecular ions (precursor ions) of this compound, as selected by the first mass analyzer, are fragmented through collision-induced dissociation (CID). unito.it The resulting fragment ions (product ions) are then analyzed by a second mass analyzer.

The fragmentation pattern serves as a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the carboxylic acid group, carbon monoxide (CO), and carbon dioxide (CO₂). Cleavage of the carbon-bromine bond or loss of the amino group could also be observed. By analyzing these fragments, the connectivity of the atoms within the molecule can be confirmed.

This technique is also highly effective for impurity profiling. Any co-eluting impurity with a different structure, even if it has the same nominal mass (an isomer), will produce a different fragmentation pattern, allowing for its detection and identification.

Table 2: Plausible Fragmentation Data from Tandem MS of this compound ([M+H]⁺ = m/z 230.98)

Precursor Ion (m/z) Proposed Neutral Loss Proposed Fragment Ion (m/z)
230.98 H₂O 212.97
230.98 CO₂ 186.99
230.98 H₂O + CO 184.96

X-ray Diffraction (XRD) for Solid-State Structural Determination

Crystal Structure Analysis and Unit Cell Parameters

Single-crystal XRD analysis of this compound would reveal its crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. cityu.edu.hk The unit cell is defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters are unique to the crystalline form of the compound. While specific data for this compound is not publicly available, analysis of related benzoic acid derivatives shows that they often crystallize in monoclinic or orthorhombic systems. researchgate.net For instance, the crystal structure of a related compound, 2-acetylamino-benzoic acid, was determined to be orthorhombic with the space group Fdd2. researchgate.net

Table 3: Illustrative Unit Cell Parameter Data (based on a related benzoic acid structure)

Parameter Value
Crystal System Orthorhombic
Space Group Fdd2
a (Å) 10.848
b (Å) 30.264
c (Å) 10.577
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 3472

Note: This data is for 2-acetylamino-benzoic acid and is provided for illustrative purposes only. researchgate.net

Conformational Analysis in the Crystalline State

XRD data provides a detailed picture of the molecule's conformation within the crystal lattice. cityu.edu.hk For this compound, this would include the precise dihedral angle between the plane of the phenyl ring and the carboxylic acid group. In many benzoic acid derivatives, the carboxylic acid group is nearly coplanar with the benzene ring to maximize resonance stabilization.

Furthermore, XRD elucidates the intermolecular interactions that stabilize the crystal structure. A common structural motif in benzoic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong hydrogen bonds between their carboxyl groups. researchgate.net Intramolecular hydrogen bonds, for example between the amino group and the carboxyl group, may also be present and would be identified by this analysis.

Electrochemical Characterization and Redox Behavior

Electrochemical methods are used to study the redox properties of a compound, providing insights into its electron transfer capabilities.

Cyclic Voltammetry for Redox Potential Determination

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. digitellinc.com For this compound, CV can be used to determine the potential at which the compound is oxidized or reduced. The aromatic amino group is typically susceptible to oxidation.

In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is placed in an electrochemical cell. A potential is swept between two limits, and the resulting current is measured. The resulting plot of current versus potential, a cyclic voltammogram, would show an anodic (oxidation) peak corresponding to the oxidation of the amino group. The peak potential provides information about the oxidation potential of the compound. The reversibility of the redox process can also be assessed by observing the presence and characteristics of a corresponding cathodic (reduction) peak on the reverse scan. jmaterenvironsci.com

Table 4: Hypothetical Data from a Cyclic Voltammetry Experiment

Parameter Description Illustrative Value
Epa Anodic Peak Potential (Oxidation) +0.85 V
Epc Cathodic Peak Potential (Reduction) Not observed
ipa Anodic Peak Current 15 µA
Scan Rate Rate of potential sweep 100 mV/s

Note: Values are hypothetical and depend on experimental conditions such as solvent, electrolyte, and electrode material.

Investigation of Electron Transfer Processes

The investigation of electron transfer processes involving this compound is crucial for understanding its redox behavior and potential applications in various chemical and biological systems. While direct electrochemical studies specifically targeting this molecule are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from the well-established electrochemical behavior of its constituent functional groups: the aminobenzoic acid core, the aromatic bromine substituent, and the methyl group. The electron transfer characteristics of this compound would likely involve both oxidation and reduction pathways, primarily centered on the aniline (B41778) moiety and the carbon-bromine bond, respectively.

Conversely, the reduction pathway for this compound is expected to involve the cleavage of the carbon-bromine bond. The electrochemical reduction of aromatic bromides has been a subject of significant investigation. uantwerpen.be This process typically involves the transfer of an electron to the aromatic system to form a radical anion, which then undergoes dissociation of the carbon-bromine bond to yield a new radical and a bromide ion. uantwerpen.be The potential at which this reduction occurs is influenced by the nature of the aromatic ring and the position of the bromine atom. uantwerpen.be Studies on the electrochemical reduction of bromobenzene (B47551) have shown that the process can be catalyzed by various metal cathodes. uantwerpen.be For this compound, the presence of other functional groups will modulate the reduction potential of the C-Br bond.

In a study on the electrochemical oxidation of 3-bromobenzoic acid, it was observed that at a low oxidation potential, a one-electron removal from the radical anion led to the generation of a corresponding free radical. pku.edu.cn Subsequent decarboxylation resulted in a bromobenzene free radical cation and carbon dioxide. pku.edu.cn This suggests that under certain conditions, the carboxylic acid group of this compound could also participate in the electron transfer process.

Table 1: Expected Electrochemical Characteristics and Investigatory Techniques for this compound

Electrochemical Process Expected Key Feature Influencing Factors Relevant Analytical Technique(s) Anticipated Outcome/Data
OxidationElectron transfer from the amino grouppH, solvent, electrode material, presence of electron-donating/withdrawing groupsCyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV)Anodic peak potential (Epa), peak current (Ipa), reversibility of the redox couple
ReductionCleavage of the Carbon-Bromine bondElectrode material, solvent, potential scan rateCyclic Voltammetry (CV), Controlled Potential ElectrolysisCathodic peak potential (Epc), peak current (Ipc), number of electrons transferred
Overall Redox BehaviorCharacterization of all electron transfer stepspH, concentration, temperatureIn situ Spectroelectrochemistry (e.g., UV-Vis, IR), Computational ModelingIdentification of intermediates, reaction mechanisms, correlation with theoretical predictions

Computational Chemistry and Theoretical Studies of 2 Amino 4 Bromo 5 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the properties of organic molecules. For 2-Amino-4-bromo-5-methylbenzoic acid, DFT calculations would typically be performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to accurately model its electronic structure.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most energetically favorable structure. The presence of the amino (-NH2) and carboxylic acid (-COOH) groups allows for potential intramolecular hydrogen bonding, which would be a key feature to investigate during optimization. The stability of the optimized structure is confirmed by performing a vibrational frequency analysis; the absence of imaginary frequencies indicates a true energy minimum.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table is illustrative of the type of data that would be generated from a DFT geometry optimization.

Parameter Bond/Angle Calculated Value
Bond Length C-COOH ~1.48 Å
Bond Length C-NH2 ~1.38 Å
Bond Length C-Br ~1.90 Å
Bond Angle C-C-COOH ~120°

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. Theoretical calculations of Infrared (IR) vibrational frequencies can help in the assignment of experimental spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the carboxylic acid group or the N-H stretching of the amino group. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data, providing a theoretical basis for the observed chemical environment of each nucleus.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table illustrates the expected output for a theoretical IR frequency calculation. Values are typically scaled to better match experimental data.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch Carboxylic Acid ~3500
N-H Stretch Amino Group ~3400-3300
C=O Stretch Carboxylic Acid ~1700

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity and chemical properties. Computational methods provide a detailed picture of this electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be distributed over the carboxylic acid group and the ring.

Table 3: Representative Frontier Molecular Orbital Energies This table presents the type of data obtained from an FMO analysis.

Parameter Energy (eV)
HOMO Energy -
LUMO Energy -

Understanding how charge is distributed across a molecule is crucial for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and a positive potential around the hydrogen atoms of the amino and carboxylic acid groups.

Molecular Dynamics and Conformational Studies

While DFT calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, potentially in a solvent like water or DMSO, would reveal its conformational flexibility. This would be particularly interesting for the carboxylic acid and amino groups, which can rotate. Such simulations could identify the most stable conformers and the energy barriers between them, providing a more complete picture of the molecule's behavior in a realistic environment. However, no specific molecular dynamics studies for this compound have been reported in the scientific literature.

Investigation of Tautomeric Forms and Proton Transfer Processes

Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers, is a crucial aspect of the chemical behavior of "this compound." The presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) on the benzene (B151609) ring allows for the possibility of proton transfer between these two functional groups, leading to different tautomeric forms.

A theoretical investigation using Density Functional Theory (DFT) on the closely related compound, 2-amino-5-bromobenzoic acid, revealed the existence of three potential tautomeric forms. dergipark.org.tr The most stable tautomer was identified as the one possessing the carboxylic acid and primary amine groups. dergipark.org.tr It is highly probable that "this compound" would exhibit similar tautomeric behavior.

The potential tautomeric forms of "this compound" would include:

Tautomer 1 (Canonical form): The most common form with the amino and carboxylic acid groups.

Tautomer 2 (Zwitterionic form): Resulting from the transfer of a proton from the carboxylic acid to the amino group, forming a carboxylate anion and an ammonium (B1175870) cation.

Tautomer 3 (Imino acid form): A less common form resulting from a proton shift to the nitrogen, forming an imino acid.

The relative energies of these tautomers can be calculated using computational methods like DFT. The energy difference dictates the equilibrium population of each tautomer under different conditions. Proton transfer processes between these forms are fundamental to understanding the molecule's reactivity and its interactions in a biological environment. The energy barrier for these proton transfers can also be computationally modeled to determine the kinetics of interconversion.

Table 1: Hypothetical Relative Energies of Tautomeric Forms of this compound

Tautomeric FormStructureHypothetical Relative Energy (kcal/mol)
Tautomer 1 Canonical0.00
Tautomer 2 Zwitterionic15.2
Tautomer 3 Imino Acid25.8

Note: This data is hypothetical and for illustrative purposes, based on typical energy differences for similar compounds.

Conformational Landscapes and Flexibility Analysis

The flexibility of "this compound" arises from the rotation around the single bonds, primarily the C-C bond connecting the carboxylic acid group to the benzene ring and the C-N bond of the amino group. A comprehensive conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles defining the orientation of these groups.

For the related 2-amino-5-bromobenzoic acid, four conformers (C1, C2, C3, and C4) have been identified through computational studies, with the C1 form being the most stable. iomcworld.com These conformers differ in the relative orientation of the -COOH and -NH2 groups with respect to the benzene ring. It is expected that "this compound" would also have a set of stable conformers. The presence of the additional methyl group might introduce some steric hindrance, potentially influencing the relative energies of these conformers.

Understanding the conformational landscape is vital as the specific three-dimensional shape of the molecule can significantly affect its ability to bind to a biological target.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a potential drug molecule (ligand) might interact with a biological target, such as a protein receptor.

Prediction of Binding Modes with Biological Receptors (e.g., Covid-19 protein)

While no specific molecular docking studies featuring "this compound" have been found in the reviewed literature, the general class of benzoic acid derivatives has been investigated for their potential to inhibit various biological targets, including proteins associated with COVID-19. researchgate.netchemrxiv.org For instance, studies have explored the docking of benzoic acid derivatives to the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication. researchgate.netchemrxiv.org

A hypothetical docking study of "this compound" with the SARS-CoV-2 main protease (PDB ID: 6LU7) would involve placing the ligand into the active site of the protein and evaluating the potential binding modes. The interactions would likely involve hydrogen bonds between the amino and carboxylic acid groups of the ligand and amino acid residues in the active site of the protease. The bromo and methyl groups would likely engage in hydrophobic or van der Waals interactions.

Elucidation of Receptor-Ligand Binding Energies

The binding energy is a key parameter obtained from molecular docking simulations, which quantifies the strength of the interaction between the ligand and the receptor. A more negative binding energy generally indicates a more stable complex and a higher binding affinity.

In a hypothetical docking simulation, the binding energy of "this compound" with a target like the COVID-19 main protease would be calculated. This value would then be compared with the binding energies of known inhibitors or other candidate molecules to assess its potential as a therapeutic agent.

Table 2: Hypothetical Molecular Docking Results of this compound against SARS-CoV-2 Main Protease (Mpro)

LigandTarget ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound SARS-CoV-2 Mpro6LU7-6.8HIS41, CYS145, GLU166
Reference Inhibitor SARS-CoV-2 Mpro6LU7-7.5HIS41, CYS145, GLU166

Note: This data is for illustrative purposes only and does not represent actual experimental or validated computational results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

While no specific QSAR models for "this compound" have been identified, QSAR studies on substituted benzoic acid derivatives have been conducted to predict various biological activities, such as antimicrobial or anticancer effects. nih.govglpbio.com These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

To develop a QSAR model for a series of compounds including "this compound," one would first need experimental data on their biological activity. Then, a range of molecular descriptors for each compound would be calculated. Statistical methods, such as multiple linear regression, would be used to build an equation that relates the descriptors to the activity. Such a model could then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

Descriptors Generation and Statistical Analysis

In the computational evaluation of this compound, the generation of molecular descriptors is a critical step. These descriptors are numerical values that encode various structural and electronic features of the molecule. Subsequently, statistical analysis is employed to correlate these descriptors with the compound's physicochemical properties or biological activities, although specific studies detailing a comprehensive statistical analysis for this particular molecule are not extensively documented in publicly available literature. The process, however, follows a well-established methodology seen in the computational analysis of analogous substituted benzoic acids.

Descriptor Generation

The initial phase involves the calculation of a wide array of molecular descriptors using specialized software. These descriptors can be categorized into several classes, providing a multi-faceted numerical representation of the molecule. For this compound, these would typically include:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition. They include counts of atoms, bonds, molecular weight, and related properties.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, such as the arrangement of the benzene ring and its substituents.

Geometrical Descriptors: Derived from the 3D coordinates of the molecule, these descriptors define its size and shape.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations, often employing Density Functional Theory (DFT). They provide insights into the electronic properties of the molecule, which are crucial for understanding its reactivity and interactions. Key quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges.

Theoretical studies on related substituted benzoic acids have utilized DFT methods, such as B3LYP with a 6-31G* basis set, to compute these electronic descriptors. mdpi.com For instance, the analysis of various substituted benzoic acids has shown that electron-withdrawing or electron-releasing substituents significantly influence the electronic properties and, consequently, the acidity of the molecule. mdpi.comnih.gov

Below is an illustrative table of commonly generated molecular descriptors, based on data available for isomeric and analogous compounds in chemical databases.

Descriptor TypeDescriptor NameTypical Value/RangeSignificance
ConstitutionalMolecular Weight230.06 g/molBasic molecular property. nih.govmdpi.com
ConstitutionalHeavy Atom Count12Count of non-hydrogen atoms. nih.gov
TopologicalTopological Polar Surface Area (TPSA)63.3 ŲRelates to hydrogen bonding potential and membrane permeability. nih.govmdpi.com
GeometricalRotatable Bond Count1Indicates molecular flexibility. mdpi.com
PhysicochemicalXLogP3~2.4A measure of lipophilicity. nih.gov
ElectronicHydrogen Bond Donor Count2Number of potential hydrogen bond donors. nih.gov
ElectronicHydrogen Bond Acceptor Count3Number of potential hydrogen bond acceptors. nih.gov

Statistical Analysis

Following the generation of a comprehensive set of descriptors, statistical methods are applied to build predictive models. A primary application of this is in Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models aim to establish a mathematical relationship between the calculated descriptors (the structure) and an observed biological activity or property.

For a compound like this compound, which serves as a building block in the synthesis of pharmacologically active molecules, QSAR analysis of its derivatives can be particularly insightful. Research on derivatives of p-aminobenzoic acid, a related compound, has shown that electronic parameters such as total energy (Te) and the energy of the LUMO are significant in explaining antimicrobial activity. chitkara.edu.in

The typical workflow for a statistical analysis in this context would involve:

Data Set Preparation: A series of related compounds with known activities would be selected, with this compound as a core structure.

Descriptor Calculation: A large pool of descriptors for all compounds in the series would be generated.

Variable Selection: Statistical techniques such as multiple linear regression (MLR) or partial least squares (PLS) are used to select the most relevant descriptors that best correlate with the observed activity. This step is crucial to avoid overfitting and to create a robust and interpretable model.

Model Building and Validation: A QSAR equation is formulated using the selected descriptors. The predictive power of this model is then rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's creation.

For instance, a hypothetical QSAR model for a series of derivatives of this compound might take the form:

log(1/IC50) = β0 + β1(Descriptor A) + β2(Descriptor B) + ...

Where IC50 is a measure of inhibitory concentration, and the descriptors could be electronic or steric parameters. Studies on other benzoylaminobenzoic acid derivatives have revealed that properties like hydrophobicity and molar refractivity are key to their inhibitory activity. nih.gov Such models are invaluable in medicinal chemistry for predicting the activity of novel compounds before their synthesis, thereby optimizing the drug discovery process.

Applications and Emerging Fields of 2 Amino 4 Bromo 5 Methylbenzoic Acid Research

Role as an Organic Building Block in Fine Chemical Synthesis

The primary application of 2-Amino-4-bromo-5-methylbenzoic acid lies in its role as a versatile organic building block. In fine chemical synthesis, such building blocks are fundamental starting materials for constructing more complex and high-value molecules, particularly in the pharmaceutical and specialty chemical industries. The reactivity of its functional groups can be selectively exploited to build molecular complexity. guidechem.com

The amino (-NH₂) group can undergo diazotization, allowing its replacement with a variety of other functional groups, or it can be acylated or alkylated. The carboxylic acid (-COOH) group is readily converted into esters, amides, or acid chlorides. The bromine (-Br) atom is a key reactive site for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.

This trifunctional reactivity makes this compound and its isomers crucial intermediates. For instance, related compounds like 2-amino-3-bromo-5-methylbenzoic acid are widely used in the synthesis of pharmaceuticals and other complex organic compounds. guidechem.com Similarly, the esterified form of the related compound, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, serves as a precursor in the multi-step synthesis of important pesticide and medical intermediates. google.com The strategic placement of the substituents on the aromatic ring influences the electronic properties and steric environment, allowing for precise control over subsequent synthetic steps.

Table 1: Synthetic Utility of Functional Groups in this compound

Functional Group Common Reactions Potential Products/Intermediates
Amino (-NH₂) Diazotization, Acylation, Alkylation, Schiff Base Formation Substituted anilines, Amides, Heterocycles
Carboxylic Acid (-COOH) Esterification, Amidation, Reduction Esters, Amides, Benzyl alcohols
Bromo (-Br) Suzuki Coupling, Heck Coupling, Buchwald-Hartwig Amination Bi-aryl compounds, Substituted styrenes, Aryl amines

Catalysis: Ligand Design and Catalyst Development

The structural framework of this compound is well-suited for the design of specialized ligands for metal-based catalysts. The presence of both a carboxylic acid and an amino group provides two potential coordination sites for metal ions.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. youtube.com The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tailored by carefully selecting the metal and the organic linker. dovepress.com

Aminobenzoic acids are highly valuable as linkers in MOF synthesis. The carboxylic acid group coordinates with the metal center to form the framework structure, while the amino group extends into the pores, imparting specific functionality. ekb.eg For example, 2-aminoterephthalic acid is widely used to create amino-functionalized MOFs. rsc.org These amino groups can serve as basic catalytic sites, act as grafting points for post-synthetic modification, or be used to anchor other catalytic species like metal nanoparticles. ekb.egrsc.org Although direct use of this compound in published MOF structures is not prominent, its functionalities are analogous to commonly used linkers, suggesting its potential for creating novel MOFs with tailored properties for applications in gas separation, storage, and heterogeneous catalysis. ekb.eg

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, a common requirement for pharmaceuticals. This is often achieved using chiral catalysts, which consist of a metal center coordinated to a chiral ligand. Amino acids are excellent starting materials for the synthesis of chiral ligands.

While this compound is itself achiral, it can be used as a scaffold to synthesize more complex, chiral molecules that can act as ligands. The amino and carboxylic acid groups can be reacted with chiral auxiliaries or other chiral molecules. For example, the amino group can form a Schiff base with a chiral aldehyde, a common strategy in the development of ligands for asymmetric reactions. The resulting ligand could then coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.

Agrochemical Development and Herbicide/Insecticide Synthesis

Substituted benzoic acids are a well-established class of compounds in the agrochemical industry. Many commercial herbicides are derivatives of benzoic acid. The specific substitution pattern on the aromatic ring is crucial for biological activity, determining the compound's target, potency, and selectivity.

The synthesis of novel agrochemicals often involves using functionalized building blocks like this compound. For example, a patent details the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from a 2-amino-4-bromo-5-fluorobenzoic acid precursor, highlighting the role of such compounds as important intermediates in the synthesis of pesticides. google.com Herbicides that inhibit amino acid synthesis are a major class of crop protection agents, and the development of new derivatives is an ongoing area of research. umn.edu The structural motifs present in this compound make it a candidate for inclusion in discovery programs aimed at identifying new herbicidal or insecticidal agents.

Material Science Applications (e.g., in Schiff Base Polymerization)

In material science, there is a continuous search for new monomers to create polymers with enhanced properties, such as thermal stability, conductivity, and optical characteristics. This compound possesses the necessary functionalities to act as a monomer in polymerization reactions.

One significant application is in the synthesis of Schiff base polymers. A Schiff base is a compound containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov If a molecule contains two amine groups (a diamine) and another contains two aldehyde groups (a dialdehyde), they can react to form a polymer linked by imine bonds.

This compound, with its primary amine group, can be reacted with dialdehydes to form Schiff base polymers. The resulting polymer would have a backbone containing the benzene (B151609) ring of the original monomer. The properties of such a polymer would be influenced by the rigid aromatic ring and the presence of the bromo and methyl substituents. These polymers are investigated for a range of applications, including as high-performance materials, chemosensors, and in electronics, due to their electrochemical properties. researchgate.net The synthesis of Schiff bases derived from various aminobenzoic acids has been reported, underscoring the utility of this class of compounds in creating novel polymeric materials. rjptonline.org

Table 2: Summary of Applications and Research Fields

Field Role of this compound Key Functional Groups Involved Potential End-Products
Fine Chemical Synthesis Versatile building block -NH₂, -COOH, -Br Pharmaceuticals, Specialty chemicals
Catalysis (MOFs) Potential organic linker -COOH, -NH₂ Porous materials for catalysis and separation
Catalysis (Asymmetric) Scaffold for chiral ligands -NH₂, -COOH Chiral catalysts for enantioselective synthesis
Agrochemicals Intermediate for active ingredients -NH₂, -COOH, -Br Herbicides, Insecticides

| Material Science | Monomer for polymerization | -NH₂ | Schiff base polymers, High-performance materials |

Challenges, Limitations, and Future Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

Future research must focus on the development of "green" and sustainable synthetic methodologies. This includes exploring biosynthetic pathways in microorganisms, which offer a renewable and more environmentally friendly alternative to conventional chemical synthesis. repec.orgresearchgate.net The use of biocatalysts and enzymatic reactions could also provide milder and more selective transformations. Additionally, the principles of green chemistry, such as atom economy, the use of safer solvents, and energy efficiency, should be integrated into the design of novel synthetic routes for 2-Amino-4-bromo-5-methylbenzoic acid. wjpmr.com Research into one-pot syntheses and the use of eco-friendly catalysts, such as carbonaceous bio-based materials, for related compounds showcases a promising direction. mdpi.com

Key Areas for Future Research in Sustainable Synthesis:

Research AreaPotential Benefits
Biosynthesis using engineered microorganismsUtilizes renewable feedstocks, reduces reliance on petroleum. repec.orgresearchgate.net
Biocatalysis and enzymatic synthesisHigh selectivity, mild reaction conditions, reduced waste.
Microwave-assisted and ultrasonic reactionsIncreased reaction rates, higher yields, and reduced energy consumption. nih.gov
Solvent-free or aqueous reaction conditionsMinimizes the use of hazardous organic solvents. researchgate.net
Development of recyclable catalystsReduces catalyst waste and overall process cost.

Comprehensive Investigation of Biological Activity Against Novel Therapeutic Targets

While derivatives of benzoic acid have shown a wide range of biological activities, including anticancer and anti-inflammatory properties, a comprehensive investigation into the biological profile of this compound against novel therapeutic targets is still needed. preprints.orgresearchgate.net Much of the existing research focuses on broader classes of aminobenzoic acids, and specific data for this particular compound is limited.

Future research should involve extensive screening of this compound and its rationally designed derivatives against a diverse panel of emerging therapeutic targets. This could include proteins involved in cancer progression, neurodegenerative diseases, and infectious agents. nih.govmdpi.com For instance, targeting protein-protein interactions or specific enzyme isoforms could lead to the discovery of more selective and potent therapeutic agents with fewer side effects. The synthesis of novel derivatives by modifying the functional groups of this compound could lead to compounds with enhanced biological activity and improved pharmacokinetic properties. nih.govmdpi.com

Potential Therapeutic Targets for Future Investigation:

Therapeutic AreaPotential Molecular Targets
OncologyProtein kinases, topoisomerases, histone deacetylases. nih.govfrontiersin.org
Neurodegenerative DiseasesAcetylcholinesterase, beta-amyloid aggregation pathways.
Infectious DiseasesBacterial and viral enzymes, microbial cell wall synthesis.
Inflammatory DiseasesCyclooxygenase (COX) enzymes, cytokines. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

The vast chemical space of possible derivatives of this compound presents a significant challenge for traditional, trial-and-error-based drug discovery. Advanced computational tools, particularly artificial intelligence (AI) and machine learning (ML), offer a powerful approach to navigate this complexity and accelerate the design of novel compounds with desired properties. nih.govmdpi.com

Future research should focus on developing and applying AI and ML models to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of this compound derivatives. nih.gov These models can be trained on existing data from similar compounds to identify key structural features that contribute to therapeutic efficacy and safety. Generative AI models can also be employed to design novel molecular structures with optimized properties, which can then be synthesized and tested, creating a more efficient and data-driven discovery pipeline. mdpi.com

Applications of AI and ML in Future Research:

ApplicationDescription
Virtual Screening Rapidly screen large virtual libraries of derivatives to identify promising candidates for synthesis and testing. researchgate.net
QSAR Modeling Develop Quantitative Structure-Activity Relationship models to correlate chemical structure with biological activity.
ADMET Prediction Predict absorption, distribution, metabolism, excretion, and toxicity profiles to identify candidates with favorable drug-like properties. nih.gov
De Novo Drug Design Generate novel molecular structures with desired therapeutic profiles using generative AI algorithms.

Exploration of New Catalytic Applications and Functional Materials

The unique chemical structure of this compound, featuring amino, bromo, and carboxylic acid functional groups on a substituted benzene (B151609) ring, suggests its potential for applications beyond the biomedical field. These functional groups can serve as reactive sites for polymerization or as ligands for metal catalysts, opening up possibilities in materials science and catalysis.

Future research should explore the use of this compound as a building block for the synthesis of novel polymers and functional materials. wiley.com For example, it could be incorporated into polyamides or polyesters to impart specific properties such as thermal stability or flame retardancy. The presence of both an amino and a carboxylic acid group also makes it a candidate for the development of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. Furthermore, its derivatives could be investigated as organocatalysts or as ligands for transition metal catalysts in various organic transformations. organic-chemistry.org The development of functionalized magnetic nanoparticles with benzoic acid derivatives has shown promise in creating reusable catalysts for green chemical synthesis. rsc.org

Addressing Scalability and Cost-Effectiveness in Industrial Applications

For any promising compound to transition from the laboratory to industrial application, the scalability and cost-effectiveness of its production are paramount. While a synthetic route may be effective on a small scale, its translation to large-scale manufacturing often presents significant challenges, including the availability and cost of starting materials, the need for specialized equipment, and the management of waste streams. acs.org

Future research and development efforts must address the challenges of scaling up the synthesis of this compound. This involves process optimization to improve yields, reduce reaction times, and minimize the use of expensive reagents and solvents. nih.gov A thorough techno-economic analysis is crucial to evaluate the commercial viability of different synthetic routes and identify the most cost-effective production methods. researchgate.net Collaboration between academic researchers and industrial partners will be essential to bridge the gap between laboratory-scale synthesis and industrial-scale production, ensuring that the potential benefits of this compound can be realized in practical applications. procurementresource.com

Q & A

Q. What are the optimal synthetic routes for 2-amino-4-bromo-5-methylbenzoic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves halogenation (bromination) and amination of a benzoic acid precursor. Key steps include:
  • Halogenation : Use electrophilic bromination (e.g., Br₂/FeBr₃ or NBS) on a methyl-substituted benzoic acid derivative, ensuring regioselectivity at the para position relative to the methyl group .
  • Amination : Introduce the amino group via catalytic hydrogenation (e.g., H₂/Pd-C) of a nitro precursor or through nucleophilic substitution if a leaving group (e.g., Br) is present .
  • Optimization : Monitor reactions using TLC (silica gel, ethyl acetate/hexane eluent) and adjust temperature (60–120°C), solvent polarity (DMF or THF), and stoichiometry (1.2–2.0 eq. brominating agent) to improve yield .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Focus on aromatic proton splitting patterns (e.g., doublets for bromo-substituted protons) and methyl group integration (δ ~2.3 ppm) .
  • ¹³C NMR : Identify carbonyl (C=O, δ ~170 ppm) and bromine-adjacent carbons (δ ~115–125 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ ~244–246 Da) and bromine isotopic patterns .
  • HPLC : Employ a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) and resolve byproducts .

Q. How can solubility and stability of this compound be evaluated for biological assays?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (primary stock), PBS (pH 7.4), and cell culture media. Use sonication or heating (37°C) to enhance dissolution .
  • Stability Studies :
  • pH Stability : Incubate in buffers (pH 2–9) for 24–72 hours and monitor degradation via HPLC .
  • Thermal Stability : Store at 4°C, –20°C, and RT; analyze decomposition products over 1–4 weeks .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., fluoro, chloro) and compare bioactivity profiles (e.g., IC₅₀ in enzyme assays) .
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., microbial growth inhibition vs. enzymatic inhibition) .
  • Computational Docking : Model interactions with target proteins (e.g., cytochrome P450) to explain discrepancies in binding affinities .

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Functionals : Use B3LYP/6-31G(d) for geometry optimization and HOMO-LUMO gap analysis .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for bromine substitution .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation behavior .

Q. What experimental designs are suitable for studying its interactions with biomolecules?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) with serum albumin or DNA .
  • Fluorescence Quenching : Monitor tryptophan emission in lysozyme or BSA upon compound addition to assess binding constants .
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve binding modes at 1.5–2.0 Å resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-bromo-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-bromo-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.